molecular formula C6H13ClN2O B2703436 (6R)-6-(aminomethyl)piperidin-2-one hydrochloride CAS No. 2126143-91-5

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride

Cat. No.: B2703436
CAS No.: 2126143-91-5
M. Wt: 164.63
InChI Key: FVJYYNNDVQJTDQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a hydrochloride salt form of (6R)-6-(aminomethyl)piperidin-2-one, which is a derivative of piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Aminomethylation: The piperidine derivative undergoes aminomethylation to introduce the aminomethyl group at the 6-position.

    Cyclization: The aminomethylated intermediate is then cyclized to form the piperidin-2-one ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques to isolate the desired product from reaction mixtures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Oxo derivatives of the piperidin-2-one ring.

    Reduction Products: Reduced amine forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • (S)-5-Amino-piperidin-2-one hydrochloride
  • 4-(Aminomethyl)piperidin-2-one hydrochloride
  • 1-(2-Amino-ethyl)-piperidin-2-one hydrochloride

Comparison:

  • Structural Differences: While all these compounds share a piperidin-2-one core, they differ in the position and nature of the substituents.
  • Unique Features: (6R)-6-(aminomethyl)piperidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the aminomethyl group at the 6-position, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

(6R)-6-(aminomethyl)piperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJYYNNDVQJTDQ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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